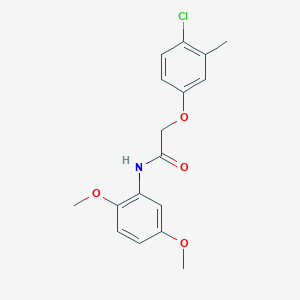

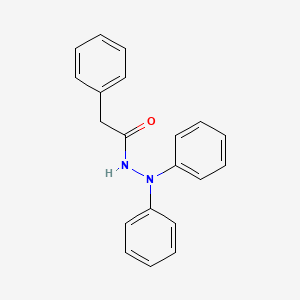

![molecular formula C25H22N4O2 B5578392 2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)

2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This section aims to provide an overview of research related to pyrrolo[2,3-d]pyrimidin-4-yl derivatives, which are of significant interest due to their diverse pharmacological activities and applications in chemical synthesis. These compounds, including variations like "2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol," are studied for their potential as inhibitors, their structural characteristics, and their reactivity under various conditions.

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidin-4-yl derivatives often involves multi-step reactions, starting from simple precursors like substituted acetophenones, and employing methods such as the reaction with aminoethanol derivatives. An example includes the synthesis of novel 2-(2-amino-6-phenyl-4-pyrimidinylamino) ethanol derivatives through reactions involving ketene dithioacetal and aminoethanol or l-amino-2-propanol, leading to the corresponding substituted 2-methyleneoxazolidines utilized in further synthetic steps (Ravi Kumar et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques like X-ray crystallography, revealing details about the arrangement of atoms, bond lengths, angles, and interactions within the crystal lattice. For instance, the structure of similar amino alcohol ligands useful in asymmetric catalysis has been elucidated, highlighting the presence of intramolecular hydrogen bonds that can influence reactivity and stereochemical outcomes of reactions (E. Reinheimer et al., 2012).

Chemical Reactions and Properties

Pyrrolo[2,3-d]pyrimidin-4-yl derivatives participate in various chemical reactions, reflecting their reactivity and potential application in synthetic chemistry. For example, their reactions with pyridine-2-carbaldehyde and subsequent complexation with CuII and CdII have been studied, revealing the potential of such compounds to act as ligands in coordination chemistry and their interactions with metal ions (Z. Mardani et al., 2019).

Aplicaciones Científicas De Investigación

Synthetic Methods and Chemical Transformations

Research on furans and pyrroles underscores their importance as synthons in chemical synthesis, found extensively in natural products, pharmaceutical agents, and materials. Techniques for preparing 2-substituted 3-furfurals from 3-furfural via organolithium, Grignard, and organozinc reagents, followed by novel oxidative rearrangement, illustrate advanced methodologies for creating complex molecules with potential applications in material science and pharmaceuticals (Kelly et al., 2008). Such synthetic strategies could be relevant for modifying the given compound to enhance its application scope.

Pharmacological Activities

Compounds structurally related to pyrimidines have shown a wide range of biological activities. For instance, derivatives of pyrimidin-4-ones, akin to the core structure of the compound , have displayed antiviral activity (Legraverend et al., 1985). This suggests potential research applications of the compound in developing new antiviral agents, provided that it shares similar pharmacophore features.

Material Science and Catalysis

The utilization of phosphino groups in peptide chemistry, as demonstrated by the use of 2-(diphenylphosphino)ethyl group for carboxyl-protection, highlights the compound's potential application in material science and catalysis. The ease of introduction and removal under mild conditions suggests its utility in synthesizing complex peptides and polymers with precise structural requirements (Chantreux et al., 1984).

Molecular Docking and Drug Design

Complexation studies involving aminoethanol derivatives with metals have revealed insights into molecular docking and ligand design, particularly in creating compounds with specific biological activities. For example, complexes formed with copper and cadmium have been characterized and analyzed for interaction with biomolecules, suggesting applications in designing metal-based drugs and understanding their interaction mechanisms at the molecular level (Mardani et al., 2019).

Mecanismo De Acción

The compound is part of a series of compounds that have been synthesized as potential inhibitors of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .

Direcciones Futuras

The compound is part of a series of compounds that have been synthesized as potential inhibitors of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . These compounds have potential as antitumor agents , suggesting that future research could focus on further optimizing these compounds and evaluating their efficacy in preclinical and clinical studies.

Propiedades

IUPAC Name |

2-[[7-(furan-2-ylmethyl)-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O2/c30-14-13-26-24-22-21(18-8-3-1-4-9-18)23(19-10-5-2-6-11-19)29(25(22)28-17-27-24)16-20-12-7-15-31-20/h1-12,15,17,30H,13-14,16H2,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUQKIQEFGKYJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)NCCO)CC4=CC=CO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

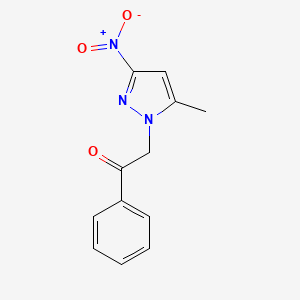

![2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxo-1-phenylethanone](/img/structure/B5578311.png)

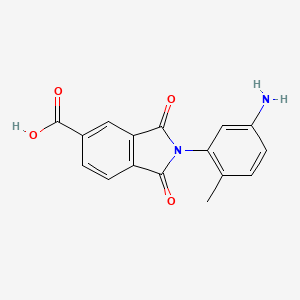

![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)

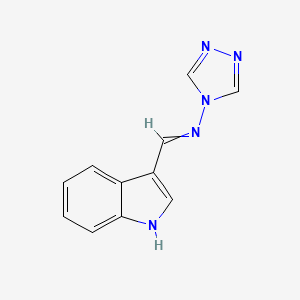

![7-allyl-6-(2,5-dimethyl-3-furyl)-N-[(5-methyl-2-furyl)methyl]-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5578344.png)

![1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5578357.png)

![N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5578375.png)

![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)

![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)

![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)

![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)